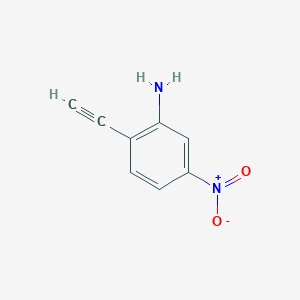

2-Ethynyl-5-nitroaniline

Description

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-ethynyl-5-nitroaniline |

InChI |

InChI=1S/C8H6N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H,9H2 |

InChI Key |

RYWGROJTWVRSSW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Nitration Step

The nitration of 2-ethylaniline or related aniline derivatives is typically performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low temperatures (0–5°C) to minimize side reactions and ensure regioselectivity.

Typical Reaction Conditions and Yields:

| Entry | Substrate | Nitrating Agents | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Ethylaniline | HNO₃ / H₂SO₄ | 0–5 | 30 | 75.3 | Recrystallization from cyclohexane |

| 2 | 2-Ethylaniline | Fuming HNO₃ / H₂SO₄ | 0–20 | 30 | 80.1 | Recrystallized from petroleum ether |

| 3 | 2-Ethylaniline | Fuming HNO₃ / H₂SO₄ | 0–5 | Overnight | 17 | Lower yield due to prolonged reaction |

Data compiled from experimental procedures detailing nitration of 2-ethylaniline to 2-ethyl-5-nitroaniline.

The nitration is followed by neutralization with sodium hydroxide or sodium bicarbonate and extraction with organic solvents such as ethyl acetate. Purification is typically achieved by recrystallization or column chromatography.

Introduction of the Ethynyl Group

The ethynyl substituent at the 2-position is introduced predominantly via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide (usually bromide or iodide) and a terminal alkyne.

Key features of the Sonogashira coupling for this compound:

- Catalysts: Palladium complex (e.g., Pd(PPh₃)₂Cl₂) with copper(I) iodide as co-catalyst.

- Base: Triethylamine or other amine bases.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Mild heating, typically 60–80°C.

- Atmosphere: Inert nitrogen or argon to prevent oxidation.

This method allows the selective coupling of the ethynyl group without disturbing the sensitive nitro and amino functionalities.

Industrial Production Considerations

Industrial synthesis scales up the laboratory procedures with emphasis on:

- Continuous flow reactors for better heat and mass transfer.

- Automated systems to ensure reproducibility and safety.

- Strict control of reaction parameters to maximize yield and purity.

- Removal of metal contaminants post-reaction to meet pharmaceutical standards.

Detailed Experimental Data and Analysis

Nitration Reaction Example

| Parameter | Value |

|---|---|

| Starting Material | 2-Ethylaniline (12.1 g, 0.1 mol) |

| Nitrating Agents | Concentrated H₂SO₄ (50 mL), Fuming HNO₃ (9.3 g, 0.15 mol) |

| Temperature | 0–5°C during addition, then room temperature |

| Reaction Time | 30 minutes |

| Work-up | Poured into ice water, neutralized with NaOH |

| Purification | Recrystallization from cyclohexane |

| Yield | 75.3% |

| Product Appearance | Yellow crystals |

This procedure produces 2-ethyl-5-nitroaniline with good yield and purity, suitable for subsequent coupling steps.

Sonogashira Coupling Reaction Conditions

| Parameter | Typical Value |

|---|---|

| Aryl halide precursor | 2-Halo-5-nitroaniline derivative |

| Terminal alkyne | Acetylene or protected ethynyl compound |

| Catalyst | Pd(PPh₃)₂Cl₂ (Palladium complex) |

| Co-catalyst | CuI (Copper(I) iodide) |

| Base | Triethylamine or diisopropylethylamine |

| Solvent | DMF or THF |

| Temperature | 60–80°C |

| Atmosphere | Nitrogen or argon |

| Reaction Time | 4–24 hours |

| Yield | Typically 60–85% |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the copper acetylide, and reductive elimination to form the C–C bond.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic ethynyl proton resonance around 2.5–3.0 ppm; ¹³C NMR confirms the alkyne carbons.

- Infrared Spectroscopy (IR): Nitro group stretches at approximately 1520 cm⁻¹; alkyne C≡C stretch near 2100 cm⁻¹.

- Mass Spectrometry (MS): Confirms molecular weight (~176 g/mol).

- X-ray Crystallography: Confirms planar molecular geometry and intermolecular interactions in the crystal lattice.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Nitration | Electrophilic aromatic substitution | 2-Ethylaniline + HNO₃/H₂SO₄, 0–5°C, 30 min | 75–80 | Controlled temperature critical |

| 2. Ethynylation | Sonogashira coupling | Pd catalyst, CuI, triethylamine, DMF, 60–80°C | 60–85 | Requires inert atmosphere |

| 3. Purification | Recrystallization/Chromatography | Solvent systems like petroleum ether, ethyl acetate | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ethynyl group can be hydrogenated to form an ethyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Reduction: 2-Ethynyl-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in reactions that modify the structure and function of biomolecules. These interactions can affect cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties and applications of 2-ethyl-5-nitroaniline can be contextualized by comparing it to analogs with variations in substituents, such as halogen, methoxy, or amino groups. Below is a detailed analysis:

Substituent Effects on Molecular Properties

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro group (-NO₂) enhances electrophilic substitution reactivity, while ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups alter solubility and steric effects. For example, 2-methoxy-5-nitroaniline exhibits higher solubility in polar solvents compared to the ethyl analog .

- Halogen substitution : 2-Chloro-5-nitroaniline’s chlorine atom increases molecular polarity, making it suitable for applications requiring strong intermolecular interactions, such as corrosion inhibition .

- Amino-hydroxy derivatives: 2-Amino-5-nitrophenol’s dual functional groups (-NH₂ and -OH) enable chelation with metal ions, useful in dye formulations .

Biological Activity

2-Ethynyl-5-nitroaniline is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C8H6N2O2

- Molecular Weight : 162.15 g/mol

- IUPAC Name : 2-ethynyl-5-nitroaniline

- Canonical SMILES : C#CC1=C(C=C(C=C1)N+[O-])N

The biological activity of 2-Ethynyl-5-nitroaniline is primarily attributed to its structural components:

- Nitro Group : This group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Ethynyl Group : This moiety can participate in various chemical reactions that modify the structure and function of biomolecules, influencing cellular pathways and processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The reduction of the nitro group may lead to the formation of active metabolites that can induce apoptosis in cancer cells. A study on diarylpentanoids, which share structural similarities with 2-Ethynyl-5-nitroaniline, highlighted their promising antitumor activity and suggested that modifications in their structure could enhance efficacy against various cancer types .

Antibacterial Activity

Preliminary studies have shown that derivatives of nitroanilines can possess antibacterial properties. The antibacterial activity is often evaluated through zone-of-inhibition tests against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited notable inhibition zones, suggesting potential applications in combating antibiotic-resistant strains .

Other Biological Effects

In addition to antitumor and antibacterial activities, compounds related to 2-Ethynyl-5-nitroaniline have been investigated for:

- Anti-inflammatory effects : The nitro group may contribute to modulating inflammatory pathways.

- Antioxidant properties : Some derivatives are known to scavenge free radicals, thus protecting cells from oxidative stress.

Study on Antitumor Activity

A recent study synthesized various diarylpentanoids and evaluated their antitumor effects. The results indicated a correlation between specific structural features and enhanced biological activity. Compounds with additional functional groups showed improved efficacy against certain cancer cell lines, suggesting a potential pathway for drug development based on the structure-activity relationship (SAR) .

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of nitro-substituted anilines. The study found that specific derivatives demonstrated significant activity against resistant bacterial strains, which could be leveraged for developing new antibiotics .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethynyl-5-nitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging terminal alkyne reactivity with halogenated nitroaniline precursors. Copper(I)-catalyzed cycloaddition (as used in peptide triazole synthesis ) may also apply for introducing the ethynyl group. Key factors include temperature control (60–80°C), solvent polarity (DMF or THF), and nitrogen atmosphere to prevent oxidation. Yield optimization requires monitoring nitro group stability under basic conditions .

Q. How is 2-Ethynyl-5-nitroaniline characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm ethynyl proton resonance (~2.5–3.0 ppm) and nitro group positioning. IR spectroscopy identifies ν(NO₂) stretches (~1520 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (MW ≈ 176 g/mol). X-ray diffraction (as in nitroaniline inclusion complexes ) resolves crystallographic packing but requires single-crystal growth under controlled solvent evaporation.

Q. What safety protocols are essential when handling 2-Ethynyl-5-nitroaniline?

- Methodological Answer : While specific toxicology data is limited, analogous nitroanilines (e.g., 1-(2-Amino-6-nitrophenyl)ethanone ) suggest precautions:

- Avoid inhalation (use fume hoods, P261 compliance ).

- Wear nitrile gloves and eye protection due to potential skin/eye irritation.

- Store in amber vials at ≤6°C to prevent photodegradation .

Advanced Research Questions

Q. How does 2-Ethynyl-5-nitroaniline’s nonlinear optical (NLO) activity compare to p-nitroaniline derivatives in host-guest systems?

- Methodological Answer : In molecular sieve hosts (e.g., ALPO-5), nitroaniline alignment enhances second harmonic generation (SHG). For 2-Ethynyl-5-nitroaniline, the ethynyl group may disrupt dipole ordering, reducing SHG compared to p-nitroaniline (SHG intensity 630× quartz ). Experimentally, polarized light microscopy and powder X-ray diffraction (PXRD) analyze sorbate-host interactions. SHG measurements require a Nd:YAG laser (1064 nm) and lock-in amplification .

Q. Can 2-Ethynyl-5-nitroaniline serve as a bioorthogonal probe in click chemistry applications?

- Methodological Answer : The ethynyl group enables azide-alkyne cycloaddition (CuAAC ), but the nitro group may quench fluorescence. To test bioorthogonality:

- React with azide-functionalized biomolecules (e.g., glycans) in PBS (pH 7.4, 37°C).

- Monitor reaction kinetics via HPLC-MS.

- Compare with non-nitro analogs to assess nitro-induced steric/electronic effects .

Q. What computational methods predict 2-Ethynyl-5-nitroaniline’s electronic properties for materials science?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps and hyperpolarizability (β). Solvent effects (PCM model) and substituent orientation (nitro vs. ethynyl) are critical. Compare with experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry (redox peaks at −0.5 V to −1.2 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. Discrepancies in reported SHG activity for nitroaniline derivatives: How to resolve?

- Methodological Answer : Contradictions arise from host matrix variability (e.g., ALPO-5 vs. zeolites) and sorbate concentration thresholds (e.g., 13 wt.% for maximal SHG ). Reproduce experiments using standardized host materials and synchrotron PXRD to verify guest alignment. Control humidity to prevent crystal hydration, which dampens SHG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.